molecular formula C7H7Cl4N2O3P B14690397 Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester CAS No. 24261-63-0

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester

Cat. No.: B14690397
CAS No.: 24261-63-0
M. Wt: 339.9 g/mol
InChI Key: OICDBZWBENKTFT-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoramidic acid group attached to a tetrachloropyridyl ring, with dimethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester typically involves the reaction of 2,3,5,6-tetrachloropyridine with appropriate phosphoramidic acid derivatives under controlled conditions. One common method includes the use of dimethyl phosphoramidate as a reagent, which reacts with the tetrachloropyridine in the presence of a base to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while nucleophilic substitution can produce various substituted pyridyl compounds .

Scientific Research Applications

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The tetrachloropyridyl ring and phosphoramidic acid group play crucial roles in these interactions, influencing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .

Properties

CAS No.

24261-63-0

Molecular Formula

C7H7Cl4N2O3P

Molecular Weight

339.9 g/mol

IUPAC Name

2,3,5,6-tetrachloro-N-dimethoxyphosphorylpyridin-4-amine

InChI

InChI=1S/C7H7Cl4N2O3P/c1-15-17(14,16-2)13-5-3(8)6(10)12-7(11)4(5)9/h1-2H3,(H,12,13,14)

InChI Key

OICDBZWBENKTFT-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OC

Origin of Product

United States

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